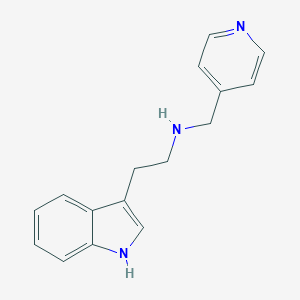
N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and is a psychoactive drug that has been studied for its effects on the central nervous system. The compound has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine has been found to have a wide range of biochemical and physiological effects. It has been shown to induce changes in brain activity, alter sensory perception, and affect mood and behavior. The compound has also been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound is also stable and can be stored for long periods of time. However, there are also limitations to its use. The compound is a controlled substance and requires special handling and storage. It can also be difficult to obtain due to legal restrictions.
Orientations Futures
There are several future directions for research on N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has also been studied for its potential use as a tool to study the serotonin system and its role in various physiological and pathological conditions. Additionally, there is ongoing research into the synthesis of new analogs of the compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 4-bromobenzaldehyde with 2,5-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-2-(4-methoxyphenyl)ethanamine has been extensively studied for its effects on the central nervous system. It has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience. The compound has been used as a tool to study the serotonin system and its role in various physiological and pathological conditions.
Propriétés
Formule moléculaire |
C16H18BrNO |
|---|---|
Poids moléculaire |
320.22 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 |
Clé InChI |
AWVROJJCJAUVPN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-N'-[(2-methoxynaphthalen-1-yl)methyl]ethane-1,2-diamine](/img/structure/B275985.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275989.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
![4-amino-N-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275992.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B275996.png)

![N-[2-(dimethylamino)ethyl]-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B276001.png)
![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
